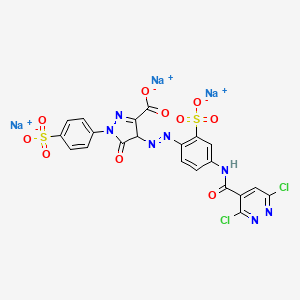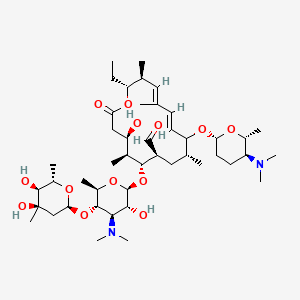
Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is a complex organic compound that features a benzimidazole ring, an amidino group, and a thiourea moiety. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea typically involves the condensation of 2-aminobenzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted amidino derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea involves its interaction with biological macromolecules. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to antiproliferative effects. The thiourea moiety can form hydrogen bonds with proteins, inhibiting their activity . The compound’s molecular targets include DNA and various enzymes involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercapto benzimidazole: Known for its antimicrobial properties.
Benzimidazole derivatives: Exhibit a wide range of biological activities, including anticancer and antiviral effects.
Uniqueness
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is unique due to its combination of a benzimidazole ring, an amidino group, and a thiourea moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
113367-92-3 |
|---|---|
Molekularformel |
C15H14N6S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H14N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h1-10H,(H2,19,20,21)(H2,16,17,18,22) |
InChI-Schlüssel |
HVSSDIUDWMAXTL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)



